molecular formula C9H11N3O B13062949 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13062949
M. Wt: 177.20 g/mol
InChI Key: UEVKIONRGCRUPJ-UHFFFAOYSA-N
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Description

7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes under specific conditions. For instance, aminopyrazoles can be reacted with symmetric and non-symmetric alkynes assisted by potassium hydrogen sulfate (KHSO4) under ultrasonic irradiation in aqueous ethanol to yield pyrazolo[1,5-a]pyrimidines . This method is considered green and efficient, providing good yields of the desired products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the green synthetic strategy mentioned above can be scaled up for industrial applications, ensuring minimal environmental impact and efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-ethyl-6-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-3-7-6(2)9(13)11-8-4-5-10-12(7)8/h4-5H,3H2,1-2H3,(H,11,13)

InChI Key

UEVKIONRGCRUPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC2=CC=NN21)C

Origin of Product

United States

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